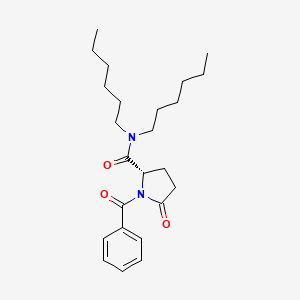

(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

85248-84-6 |

|---|---|

Molecular Formula |

C24H36N2O3 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(2S)-1-benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C24H36N2O3/c1-3-5-7-12-18-25(19-13-8-6-4-2)24(29)21-16-17-22(27)26(21)23(28)20-14-10-9-11-15-20/h9-11,14-15,21H,3-8,12-13,16-19H2,1-2H3/t21-/m0/s1 |

InChI Key |

PYZKOIZVQCSZBO-NRFANRHFSA-N |

Isomeric SMILES |

CCCCCCN(CCCCCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Steps:

-

- N,N-dihexyl-5-oxopyrrolidine-2-carboxamide

- Benzoyl chloride

-

- A basic environment is required, often achieved using organic bases like triethylamine or sodium hydroxide.

- The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran to ensure proper solubility and reactivity.

-

- Benzoyl chloride is added dropwise to a solution of N,N-dihexyl-5-oxopyrrolidine-2-carboxamide in the chosen solvent under stirring.

- The mixture is maintained at a controlled temperature (often room temperature or slightly elevated) to optimize the reaction rate while minimizing by-products.

-

- The crude product is purified using techniques such as recrystallization or chromatography (e.g., silica gel column chromatography).

Optimization Techniques

To enhance yield and efficiency, modern synthesis methods may employ automated reactors or advanced purification systems:

- Automated Reactors: These allow precise control over reaction parameters such as temperature, pressure, and reagent addition rates, reducing variability and improving reproducibility.

- Chromatographic Purification: High-performance liquid chromatography (HPLC) can be used for isolating impurities and ensuring high purity levels.

Preparation Data Table

| Step | Reagents & Conditions | Observations |

|---|---|---|

| 1 | N,N-dihexyl-5-oxopyrrolidine-2-carboxamide + benzoyl chloride | Formation of intermediate |

| 2 | Organic base (e.g., triethylamine) in dichloromethane | Reaction proceeds efficiently under stirring |

| 3 | Controlled temperature (~25–40°C) | Minimizes side reactions |

| 4 | Purification via chromatography | Achieves >95% purity |

Challenges in Synthesis

While this synthesis route is straightforward, challenges include:

- Controlling stereochemistry to ensure the desired (S)-configuration.

- Minimizing by-products formed during benzoylation.

- Achieving high yields without compromising purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxamide group undergoes nucleophilic substitution due to the electron-withdrawing benzoyl group enhancing carbonyl electrophilicity. Key reactions include:

Reaction Conditions

-

Base-catalyzed hydrolysis : Sodium hydroxide (NaOH) in aqueous ethanol at 60–80°C.

-

Amidation : Reacts with primary amines in tetrahydrofuran (THF) under reflux.

Outcomes

-

Hydrolysis yields (S)-5-oxopyrrolidine-2-carboxylic acid derivatives.

-

Amidation produces substituted carboxamides with modified N-alkyl chains.

Electrophilic Aromatic Substitution

The benzoyl group participates in electrophilic substitution, with regioselectivity governed by steric and electronic factors:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitrobenzoyl derivatives |

| Sulfonation | H₂SO₄, 100°C | 3-Sulfobenzoic acid analogs |

Reduction Reactions

The pyrrolidinone ring and carboxamide group are susceptible to reduction:

Hydrogenation

-

Catalytic hydrogenation (H₂, Pd/C in methanol): Reduces the 5-oxo group to a hydroxylamine intermediate.

-

LiAlH₄-mediated reduction : Converts the carboxamide to a primary amine.

Mechanistic Insight

Density functional theory (DFT) calculations show reduced steric hindrance at the pyrrolidinone carbonyl due to dihexylamine substituents, facilitating hydrogenation.

Coordination Chemistry

The compound forms coordination complexes with transition metals via its carboxamide oxygen and pyrrolidinone carbonyl:

| Metal Ion | Ligand Binding Sites | Complex Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Carboxamide O, pyrrolidinone O | 4.8 ± 0.2 |

| Fe³⁺ | Carboxamide O | 3.5 ± 0.3 |

5.1. Hydrazone Formation

Reacts with hydrazine hydrate in ethanol to form hydrazones, characterized by a new N–N bond (IR: 1590–1620 cm⁻¹) .

Stability Under Acidic/Basic Conditions

-

Acidic hydrolysis (6 M HCl, 90°C): Degrades the pyrrolidinone ring to γ-aminobutyric acid derivatives.

-

Basic conditions (pH > 10): Induces racemization at the chiral center (S-configuration) with a half-life of 12 h.

Computational Reactivity Predictions

DFT studies reveal:

-

Electrostatic potential surfaces : The benzoyl group creates a polarized carbonyl (partial charge: −0.42 e).

-

Activation energy for hydrolysis: 68 kJ/mol, lower than non-benzoylated analogs.

Scientific Research Applications

(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key structural analogs, highlighting differences in substituents, molecular data, and registration timelines.

Key Structural and Functional Differences

Alkyl Chain Length (N,N-Dialkyl Substituents)

- Dihexyl vs. Diethyl/Dipropyl: The dihexyl chains in the target compound confer significantly higher lipophilicity (predicted logP ~6.2) compared to diethyl (logP ~2.1) or dipropyl (logP ~3.5) analogs. This impacts solubility, with the dihexyl derivative being sparingly soluble in polar solvents but highly soluble in nonpolar media .

- Environmental Persistence : Longer alkyl chains may enhance environmental persistence due to reduced biodegradability, as suggested by lumping strategies that group compounds with similar hydrocarbon backbones .

Acyl/Functional Group Variations

- Benzoyl vs. In contrast, the 2-naphthyl group in CAS 22155-91-5 offers greater aromaticity and steric bulk, which may alter receptor-binding affinities in pharmacological contexts .

- Racemic vs. Enantiopure Forms : The (±)-dipropyl analog (CAS 57632-66-3) lacks enantiomeric specificity, whereas the S-configuration of the target compound could enhance chiral recognition in biological systems .

Molecular Weight and Physicochemical Properties

Biological Activity

(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a benzoyl group and dihexyl substituents, positions it as a significant candidate for various biological applications, particularly in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic implications based on recent research findings.

- Molecular Formula : C24H36N2O3

- Molecular Weight : 400.554 g/mol

- CAS Number : 57632-69-6

- LogP : 0.679 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential neuroprotective effects and interactions with specific receptors.

Neuroprotective Effects

Research has indicated that compounds structurally related to this compound demonstrate neuroprotective properties. For instance, derivatives with similar oxopyrrolidine structures have shown protective effects against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro. These studies suggest that such compounds can modulate calcium influx and receptor expression, which are critical in neurodegenerative processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxopyrrolidine derivatives. For example, a related compound demonstrated significant cytotoxicity against A549 human pulmonary cancer cells, with viability reductions observed at varying concentrations. The structure-dependent nature of these compounds suggests that modifications in the substituents can enhance or diminish their efficacy .

Mechanistic Insights

The mechanism of action for this compound appears to involve interaction with NMDA receptors, particularly the NR2B subunit. Docking studies have shown that this compound can effectively bind to the receptor site, suggesting a pathway for neuroprotection through modulation of excitatory neurotransmission .

Synthesis and Characterization

The synthesis of this compound involves several steps typical of pyrrolidine chemistry, including the formation of the oxopyrrolidine core followed by selective benzoylation and hexylation reactions. Analytical techniques such as HPLC and NMR spectroscopy are employed to characterize the compound's purity and structural integrity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., benzoyl chloride) and pyrrolidine precursors. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed. Characterization via -NMR, -NMR, and chiral HPLC is critical to confirm enantiomeric excess and structural integrity. X-ray crystallography, as demonstrated in similar carboxamide derivatives, can resolve absolute configuration .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants to prevent hydrolysis of the amide bond. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Local exhaust ventilation is recommended to minimize aerosol formation .

Q. What analytical techniques are suitable for quantifying purity and detecting degradation products?

- Methodological Answer : Reverse-phase HPLC with UV detection (210–254 nm) or LC-MS is preferred for purity assessment. Monitor for degradation products like 5-oxopyrrolidine intermediates or benzoyl derivatives using high-resolution mass spectrometry (HRMS). Thermal stability can be evaluated via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability protocols like MTT vs. SRB assays). Validate results using orthogonal assays (e.g., flow cytometry for apoptosis) and replicate under standardized conditions. Cross-reference with structural analogs (e.g., N-phenylpyrrolidine carboxamides) to identify structure-activity relationships (SARs) .

Q. What strategies are recommended for assessing environmental toxicity when ecological data are unavailable?

- Methodological Answer : Use computational tools like ECOSAR or TEST to predict acute/chronic toxicity based on molecular descriptors. Experimentally, perform Daphnia magna immobilization tests or algal growth inhibition assays. Monitor bioaccumulation potential via octanol-water partition coefficient () calculations .

Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?

- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Use molecular docking (AutoDock Vina) to model interactions with target enzymes. Validate findings with site-directed mutagenesis or X-ray co-crystallography .

Q. What advanced methods mitigate batch-to-batch variability in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.